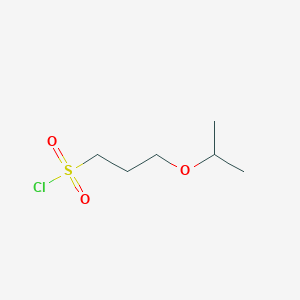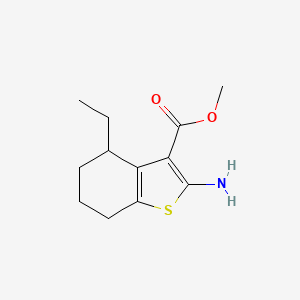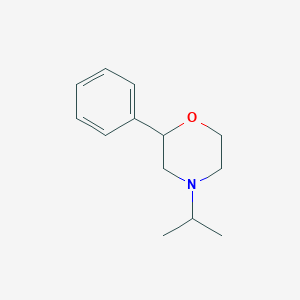
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (MACP) is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) that has been studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens.
Scientific Research Applications
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens. Additionally, it has been studied for its potential to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
Mechanism of Action
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is thought to act by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate prevents the formation of pyrimidine nucleotides, leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. Additionally, it has been shown to inhibit the growth of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has several advantages for use in laboratory experiments. It is a small-molecule inhibitor of DHODH, which makes it easy to synthesize and administer. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for therapeutic applications. However, there are some limitations to using methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate in laboratory experiments. It has not been extensively studied in vivo, so its effects in humans are not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to elucidate its effects.
Future Directions
Future research on methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate should focus on its potential therapeutic applications. Studies should be conducted to determine its efficacy and safety in humans. Additionally, further research should be conducted to understand its mechanism of action and to identify potential drug interactions. Additionally, studies should be conducted to explore its potential to inhibit the growth of bacterial and fungal pathogens. Finally, research should be conducted to explore its potential to be used in combination with other drugs.
Synthesis Methods
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is synthesized using a two-step process involving the reaction of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylic acid (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate-acid) with ethyl chloroformate in the presence of anhydrous potassium carbonate. The reaction of the two compounds yields methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate).
properties
IUPAC Name |
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFFHOMSILOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)










![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)
